molecular formula C11H13NOS B183222 Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine CAS No. 878452-72-3

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine

Cat. No.: B183222
CAS No.: 878452-72-3
M. Wt: 207.29 g/mol
InChI Key: OWAJYOFWSDNJDT-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine: is an organic compound that belongs to the class of heterocyclic amines. This compound features a furan ring and a thiophene ring, both of which are aromatic heterocycles, connected through a methylene bridge to an amine group. The presence of these heterocyclic rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine typically begins with commercially available furan and thiophene derivatives.

    Reaction Steps:

Industrial Production Methods:

    Batch Process: The synthesis can be carried out in a batch reactor where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.

    Continuous Process: For large-scale production, a continuous flow reactor can be used to maintain a steady supply of reactants and products, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study the function of enzymes and receptors in biological systems.

    Drug Development: Its unique structure makes it a potential candidate for the development of new drugs targeting specific biological pathways.

Medicine:

    Therapeutic Agents: The compound’s ability to interact with biological targets makes it a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic and optical properties.

    Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, altering signal transduction pathways.

Comparison with Similar Compounds

    Furan-2-ylmethylamine: Lacks the thiophene ring, making it less versatile in chemical reactions.

    Thiophen-2-ylmethylamine: Lacks the furan ring, resulting in different electronic properties.

    Furan-2-ylmethyl-(5-methyl-thiophen-2-yl)-methanol: Contains a hydroxyl group instead of an amine group, affecting its reactivity and applications.

Uniqueness:

    Dual Heterocyclic Rings: The presence of both furan and thiophene rings imparts unique electronic and steric properties, enhancing its reactivity and versatility in various applications.

    Amine Functionality: The amine group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAJYOFWSDNJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406021
Record name Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878452-72-3
Record name Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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